Macitentan

Catalog No.
S534362
CAS No.
441798-33-0
M.F
C19H20Br2N6O4S
M. Wt
588.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Macitentan

CAS Number

441798-33-0

Product Name

Macitentan

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine

Molecular Formula

C19H20Br2N6O4S

Molecular Weight

588.3 g/mol

InChI

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)

InChI Key

JGCMEBMXRHSZKX-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Solubility

Soluble in DMSO, not in water

Synonyms

ACT 064992, ACT-064992, ACT064992, Actelion-1, macitentan, N-(5-(4-bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)pyrimidin-4-yl)-N'-propylaminosulfonamide, opsumit

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Description

The exact mass of the compound Macitentan is 585.96335 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

While Macitentan is currently approved for the treatment of pulmonary arterial hypertension (PAH) by the US Food and Drug Administration (FDA) , ongoing scientific research is exploring its potential applications in other areas. Here's a breakdown of some key areas of investigation:

Macitentan for Pulmonary Arterial Hypertension (PAH)

PAH is a rare and progressive lung disease that causes high blood pressure in the arteries that supply blood to the lungs. This high blood pressure makes it harder for the heart to pump blood to the lungs, which can lead to shortness of breath, fatigue, chest pain, and right heart failure.

Clinical trials have demonstrated the efficacy of Macitentan in improving exercise capacity and hemodynamics (blood flow) in patients with PAH []. Research is ongoing to explore the long-term effects of Macitentan on disease progression and patient outcomes.

Macitentan for Other Cardiovascular Conditions

Due to its mechanism of action on endothelin receptors, researchers are investigating the potential benefits of Macitentan in other cardiovascular diseases where blood vessel constriction plays a role.

Some areas of exploration include:

  • Scleroderma-associated pulmonary arterial hypertension (PAH-SCT) []
  • Chronic heart failure with preserved ejection fraction (HFpEF) []

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Exact Mass

585.96335

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z9K9Y9WMVL

Drug Indication

Macitentan is indicated for patients with pulmonary arterial hypertension.
FDA Label
Opsumit, as monotherapy or in combination, is indicated for the long-term treatment of pulmonary arterial hypertension (PAH) in adult patients of WHO Functional Class (FC) II to III.Efficacy has been shown in a PAH population including idiopathic and heritable PAH, PAH associated with connective tissue disorders, and PAH associated with corrected simple congenital heart disease.
Treatment of chronic thromboembolic pulmonary hypertension (CTEPH)
Treatment of pulmonary arterial hypertension
Treatment of idiopathic pulmonary fibrosis, Treatment of pulmonary arterial hypertension, Treatment of systemic sclerosis

Livertox Summary

Macitentan is an endothelin receptor antagonist that is used in the therapy of pulmonary arterial hypertension (PAH). Macitentan has been associated with a low rate of serum enzyme elevations during therapy, but has yet to be implicated in cases of clinically apparent acute liver injury.

Drug Classes

Pulmonary Arterial Hypertension Agents

Pharmacology

Macitentan blocks simulators of hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction.
Macitentan is an orally available dual endothelin receptor (ETR) antagonist with potential antihypertensive and antineoplastic activity. Upon administration, macitentan and its metabolites block the binding of endothelin isoform 1 (ET-1) to type-A and type-B ETR on both the tumor cells and the endothelial cells in the tumor vasculature. This prevents ET-1 mediated signaling transduction which may decrease tumor cell proliferation, progression, and angiogenesis in tumor tissue. ET-1, a potent vasoconstrictor that plays an important role in inflammation and tissue repair, is, together with its receptors, overexpressed varyingly in many tumor cell types.

MeSH Pharmacological Classification

Endothelin B Receptor Antagonists

ATC Code

C02KX04
C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KX - Antihypertensives for pulmonary arterial hypertension
C02KX04 - Macitentan

Mechanism of Action

Macitentan is an antagonist/blocker of endothelin receptors. Endothelin receptors are found in the endothelial cells of blood vessels and smooth muscle. Macitentan binds to the receptors, endothelin A and B (ETA and ETB), which prevents the agonist endothelin -1 (ET-1) from binding and stimulating the ETA and ETB receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Endothelin
EDNR [HSA:1909 1910] [KO:K04197 K04198]

Other CAS

441798-33-0

Wikipedia

Macitentan

FDA Medication Guides

Opsumit
Macitentan
TABLET;ORAL
ACTELION
10/25/2021

Biological Half Life

The half-life of elimination of macitentan is 16 hours. The half-life of elimination of the active metabolite is 40-66h

Use Classification

Human drugs -> Orphan -> Opsumit -> EMA Drug Category
Antihypertensives -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Hong IS, Coe HV, Catanzaro LM. Macitentan for the treatment of pulmonary arterial hypertension. Ann Pharmacother. 2014 Apr;48(4):538-47. doi: 10.1177/1060028013518900. Epub 2014 Jan 23. PMID: 24458948.

2. Iglarz M, Binkert C, Morrison K, Fischli W, Gatfield J, Treiber A, Weller T, Bolli MH, Boss C, Buchmann S, Capeleto B, Hess P, Qiu C, Clozel M. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. J Pharmacol Exp Ther. 2008 Dec;327(3):736-45. doi: 10.1124/jpet.108.142976. Epub 2008 Sep 9. PMID: 18780830.

3. Gatfield J, Mueller Grandjean C, Sasse T, Clozel M, Nayler O. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells. PLoS One. 2012;7(10):e47662. doi: 10.1371/journal.pone.0047662. Epub 2012 Oct 15. PMID: 23077657; PMCID: PMC3471877.

4. Bruderer S, Hopfgartner G, Seiberling M, Wank J, Sidharta PN, Treiber A, Dingemanse J. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica. 2012 Sep;42(9):901-10. doi: 10.3109/00498254.2012.664665. Epub 2012 Mar 30. PMID: 22458347.

5. Sidharta PN, van Giersbergen PL, Halabi A, Dingemanse J. Macitentan: entry-into-humans study with a new endothelin receptor antagonist. Eur J Clin Pharmacol. 2011 Oct;67(10):977-84. doi: 10.1007/s00228-011-1043-2. Epub 2011 May 4. PMID: 21541781; PMCID: PMC3169777.

Explore Compound Types